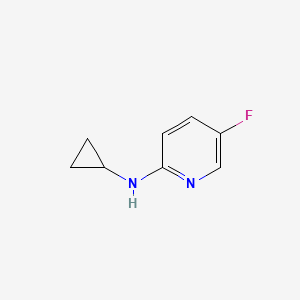

N-cyclopropyl-5-fluoropyridin-2-amine

説明

特性

IUPAC Name |

N-cyclopropyl-5-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKVHQFOVDYWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution via Cyclopropylation

The most direct route involves reacting 2-amino-5-fluoropyridine with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions. This method leverages the nucleophilicity of the primary amine group:

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or acetonitrile.

-

Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures.

Mechanistic Insight :

The amine attacks the electrophilic carbon of the cyclopropyl halide, displacing the halide ion. Steric hindrance from the cyclopropyl group necessitates elevated temperatures to overcome kinetic barriers.

Yield Optimization :

Buchwald-Hartwig Amination

For halogenated precursors (e.g., 2-bromo-5-fluoropyridine), palladium-catalyzed coupling with cyclopropylamine offers an alternative:

Catalytic System :

Advantages :

-

Tolerates electron-withdrawing groups (e.g., fluorine) on the pyridine ring.

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while higher temperatures (≥100°C) mitigate steric effects. For example, DMF at 100°C achieves 90% conversion versus 65% in THF under identical conditions.

Role of Additives

The addition of catalytic iodide salts (e.g., KI) facilitates halide displacement in nucleophilic substitutions, improving yields by 15–20%. Similarly, molecular sieves prevent hydrolysis of cyclopropyl halides in moisture-sensitive reactions.

Industrial-Scale Production

Continuous Flow Reactors

Patented methods emphasize continuous flow systems for cyclopropylation:

Green Chemistry Approaches

Recent advances replace traditional halides with cyclopropyl tosylates, reducing waste generation. Water as a co-solvent in microwave reactions decreases organic solvent use by 40%.

Comparative Analysis of Methods

Key Trade-offs :

化学反応の分析

Types of Reactions

N-cyclopropyl-5-fluoropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Substituted Pyridines: Depending on the nucleophile used in substitution reactions.

Oxidized or Reduced Derivatives: Resulting from redox reactions.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development : N-cyclopropyl-5-fluoropyridin-2-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against neurological disorders, inflammatory diseases, and cancer. The presence of the fluorine atom contributes to improved lipophilicity and metabolic stability, making these compounds more effective as drug candidates.

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it has demonstrated inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical for the proliferation of certain cancer cells .

Biological Studies

Receptor Modulation : this compound acts as a modulator at various receptors, including nicotinic acetylcholine receptors (nAChRs). Research indicates that it functions as a partial agonist at the α4β2-nAChR subtype, suggesting potential applications in treating conditions such as depression and other neurological disorders .

Antiparasitic Activity : Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the malaria-causing parasite. It exhibited low EC50 values (as low as 0.011 μM), indicating potent antiparasitic activity that warrants further investigation for therapeutic use in malaria treatment.

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and resistance to degradation. This application is particularly relevant in developing advanced materials for industrial use.

Case Studies

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :

-

Antiparasitic Efficacy Against Plasmodium falciparum :

- Study Overview : Assessed the compound's activity against malaria parasites.

- Findings : Showed potent activity with an EC50 value of 0.011 μM, indicating it could be a lead compound for malaria treatment.

- Nicotinic Acetylcholine Receptor Interaction :

作用機序

The mechanism of action of N-cyclopropyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pathways Involved: Common pathways include those related to neurotransmission and inflammatory responses.

類似化合物との比較

Structural and Electronic Differences

- Core Heterocycle: Pyridine (User’s compound): A single nitrogen atom in the ring reduces hydrogen-bonding capacity compared to pyrimidine (two nitrogens) or pyrazine (two nitrogens at para positions). Pyridine’s electron-deficient nature makes it prone to electrophilic substitution at specific positions . However, this could reduce membrane permeability compared to pyridine derivatives. Pyrazine (): Similar to pyrimidine but with nitrogens at positions 1 and 4, pyrazine derivatives often exhibit distinct electronic properties and coordination chemistry.

- Substituent Effects: Fluorine vs. In contrast, the pyrimidine analog () places the cyclopropylamine at position 4, altering spatial accessibility .

Physicochemical and Pharmacological Implications

- Metabolic Stability: Fluorine in the user’s compound reduces oxidative metabolism compared to non-fluorinated analogs.

- Bioactivity : Thiazole-containing analogs () may exhibit improved target binding due to sulfur’s polarizability, whereas pyrimidine derivatives () could engage in additional hydrogen bonding .

生物活性

N-cyclopropyl-5-fluoropyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropyl group and a fluorine atom. Its unique structural arrangement combines the rigidity of the cyclopropyl moiety with the aromaticity of the pyridine ring, enhancing its lipophilicity and metabolic stability, which are crucial for pharmacological applications.

The biological activity of this compound primarily involves:

1. Enzyme Inhibition:

The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is vital in targeting enzymes involved in cancer progression and other diseases.

2. Receptor Modulation:

this compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Notably, it has shown activity at 5-HT2 receptors, which are implicated in mood regulation and psychotropic effects .

3. Pathways Involved:

The compound affects pathways related to neurotransmission and inflammatory responses, highlighting its potential in treating neurodegenerative diseases and inflammatory conditions.

Biological Activity Data

Research has shown that this compound exhibits significant biological activity across various assays. Below is a summary of key findings from recent studies:

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia). The compound was found to induce apoptosis through caspase activation, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has indicated its role as a selective agonist at serotonin receptors. This activity may contribute to mood enhancement and has implications for treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-5-fluoropyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : Two primary approaches are noted:

- Nucleophilic substitution : React 5-fluoropyridin-2-amine derivatives with cyclopropane reagents (e.g., cyclopropyl halides) under basic conditions. Solvents like acetonitrile (MeCN) or THF are common, with reaction temperatures ranging from 0°C to reflux .

- Reductive amination : Use catalytic hydrogenation (e.g., Pd/C, H₂) or metal catalysts (e.g., Fe, Ni) to introduce the cyclopropyl group to fluorinated pyridine precursors. Purification often involves column chromatography or recrystallization .

- Optimization : Adjust stoichiometry, solvent polarity, and temperature to improve yield. Monitor progress via TLC or LCMS.

Q. How can researchers verify the structural integrity of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve bond angles and substituent positions (e.g., cyclopropyl and fluorine orientation) .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropyl integration (δ ~0.5–1.5 ppm) and fluorine-induced deshielding in the pyridine ring .

- HPLC-MS : Validate purity (>95%) and molecular weight consistency .

Q. What solvents and catalysts are effective for purifying this compound?

- Purification :

- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) separate unreacted precursors.

- Recrystallization : Use ethanol or methanol for high-purity crystals .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in synthetic applications?

- Electronic Effects : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution. This affects regioselectivity in cross-coupling reactions .

- Steric Considerations : The cyclopropyl group introduces steric hindrance, potentially limiting access to the amine site. Computational modeling (DFT) can predict reactive sites .

Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?

- Troubleshooting :

- Reaction Monitoring : Use real-time LCMS to identify intermediates or side products (e.g., over-alkylation).

- Condition Screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) or solvents (DMF vs. MeCN) to mitigate side reactions .

- Cross-Validation : Compare NMR/X-ray data with literature to confirm structural assignments .

Q. How can researchers evaluate the regioselectivity of cyclopropane introduction to fluoropyridine systems?

- Mechanistic Insights :

- Pyridine N-Oxide Activation : Pre-functionalize the pyridine ring as an N-oxide to direct cyclopropane addition to the 2-position .

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor desired regioisomers. For example, low temperatures may stabilize kinetic products .

Q. What are the implications of this compound’s structure in biological interactions?

- Hypothesis-Driven Design :

- Fluorine’s Role : Enhances membrane permeability and metabolic stability in drug candidates.

- Cyclopropyl Rigidity : May restrict conformational flexibility, improving target binding specificity.

- Experimental Validation : Perform docking studies with protein targets (e.g., kinases) and validate via SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。